

# Spectroscopic and Mechanistic Insights into 3,5-Dimethylpyrazin-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dimethylpyrazin-2-ol

Cat. No.: B1670924

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## Introduction

**3,5-Dimethylpyrazin-2-ol**, also known as DPO, is a heterocyclic organic compound with the chemical formula  $C_6H_8N_2O$ .<sup>[1][2]</sup> It has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its crucial role as a quorum-sensing autoinducer in various bacterial species, most notably the pathogenic bacterium *Vibrio cholerae*.<sup>[1][3][4]</sup> Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density, controlling behaviors such as biofilm formation and virulence.<sup>[3][5]</sup> Understanding the spectroscopic properties of **3,5-Dimethylpyrazin-2-ol** is fundamental for its identification, quantification, and for elucidating its mechanism of action in bacterial signaling pathways. This technical guide provides a comprehensive overview of the available spectroscopic data, detailed experimental protocols for its characterization, and a visualization of its role in the *Vibrio cholerae* quorum-sensing pathway.

## Physicochemical Properties

Property	Value	Reference
CAS Number	60187-00-0	<a href="#">[2]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	<a href="#">[2]</a>
Molecular Weight	124.14 g/mol	<a href="#">[2]</a>
IUPAC Name	3,5-dimethylpyrazin-2-ol	
Synonyms	DPO, 3,5-Dimethyl-2-pyrazinol	<a href="#">[3]</a>

## Spectroscopic Data

Direct and complete experimental spectroscopic data for **3,5-Dimethylpyrazin-2-ol** is not readily available in public databases. However, based on the analysis of closely related and structurally similar compounds, such as 3,5-dimethylpyrazine-2-carboxylic acid and various substituted pyrazines, the expected spectral characteristics can be inferred. The following tables summarize the anticipated quantitative data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.5	Singlet	1H	H-6
~ 2.4	Singlet	3H	C <sub>5</sub> -CH <sub>3</sub>
~ 2.2	Singlet	3H	C <sub>3</sub> -CH <sub>3</sub>
Broad Singlet	1H	OH	N <sub>1</sub> -H or O-H (tautomer dependent)

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration. The position of the hydroxyl proton is highly variable and may exchange with deuterium in deuterated solvents.

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 155	C-2
~ 148	C-5
~ 135	C-3
~ 130	C-6
~ 21	C <sub>5</sub> -CH <sub>3</sub>
~ 19	C <sub>3</sub> -CH <sub>3</sub>

Note: Chemical shifts are predicted based on data from similar pyrazine structures.[\[7\]](#)[\[8\]](#)

### Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
124	100	[M] <sup>+</sup> (Molecular Ion)
96	Variable	[M - CO] <sup>+</sup>
81	Variable	[M - CO - CH <sub>3</sub> ] <sup>+</sup>
54	Variable	Further fragmentation

Note: Fragmentation patterns are predicted and can be influenced by the ionization method.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H / N-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~ 1650	Strong	C=O stretch (in pyrazinone tautomer)
~ 1600	Medium	C=N stretch
~ 1450	Medium	C-H bend

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **3,5-Dimethylpyrazin-2-ol**. These protocols are based on standard techniques for the analysis of small organic molecules.

### Synthesis of 3,5-Dimethylpyrazin-2-ol

A common method for the synthesis of **3,5-Dimethylpyrazin-2-ol** involves the redox reaction of a corresponding dimethylpyrazine.[\[1\]](#)

Materials:

- 2,5-Dimethylpyrazine
- Hydrogen Peroxide (30%)
- Sulfuric Acid
- Pyridine-N-oxide (catalyst)
- Dichloromethane (DCM)
- Anhydrous Sodium Sulfate

- Silica Gel for column chromatography

Procedure:

- Dissolve 2,5-dimethylpyrazine in a suitable organic solvent like dichloromethane.
- Add a catalytic amount of pyridine-N-oxide.
- Slowly add hydrogen peroxide to the mixture at room temperature while stirring.
- Carefully add concentrated sulfuric acid dropwise.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **3,5-Dimethylpyrazin-2-ol**.

## Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of purified **3,5-Dimethylpyrazin-2-ol** in 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- $^1\text{H}$  NMR Protocol:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Set the spectral width to cover a range of 0-12 ppm.

- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate all peaks and determine the chemical shifts relative to the residual solvent peak.
- $^{13}\text{C}$  NMR Protocol:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Set the spectral width to cover a range of 0-200 ppm.
  - Use a sufficient number of scans for clear observation of all carbon signals.

### Mass Spectrometry (MS)

- Instrumentation: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- Protocol:
  - Infuse the sample solution into the ESI or EI source.
  - Acquire the mass spectrum in positive ion mode.
  - Determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion and major fragment ions.

### Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a thin film on a salt plate.
- Protocol:
  - Acquire the IR spectrum over a range of 4000-400  $\text{cm}^{-1}$ .

- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Role in Bacterial Signaling

In *Vibrio cholerae*, **3,5-Dimethylpyrazin-2-ol** (DPO) acts as an autoinducer in a specific quorum-sensing circuit.[3][4] This pathway operates in parallel to other quorum-sensing systems in the bacterium.[3] The biosynthesis of DPO is dependent on the enzyme threonine dehydrogenase (Tdh) and utilizes threonine and alanine as precursors.[3]

DPO binds to and activates a cytoplasmic transcription factor called VqmA.[3][4] The resulting DPO-VqmA complex then activates the transcription of a small regulatory RNA (sRNA) named VqmR.[3][4] VqmR, in turn, represses the expression of genes that are essential for biofilm formation and the production of virulence factors.[3][9] This signaling cascade allows *V. cholerae* to modulate its collective behaviors in response to changes in population density.[3]

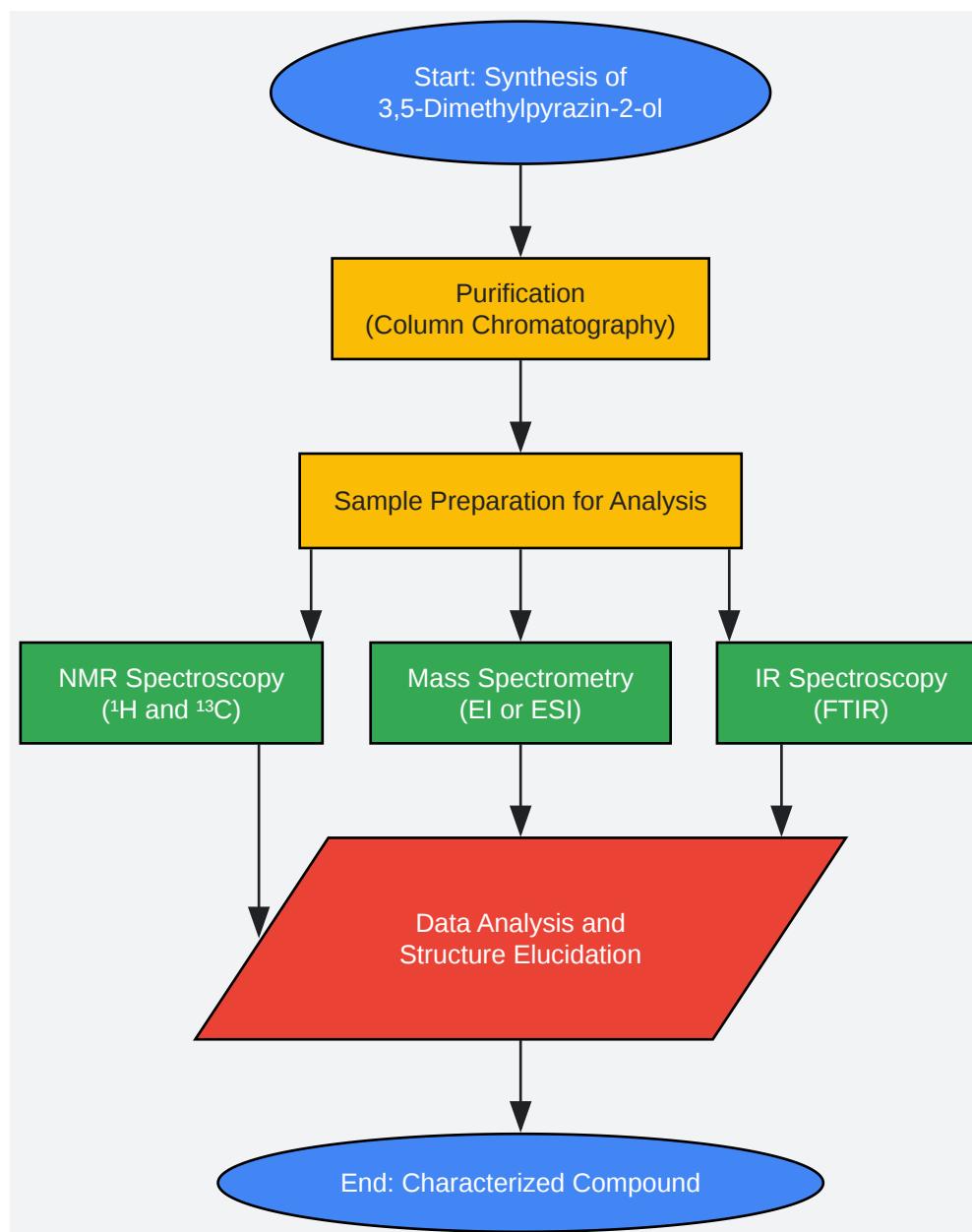
## Signaling Pathway Diagram



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Caption: DPO signaling pathway in *Vibrio cholerae*.

## Experimental Workflow Diagram



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